molecular formula C19H11F4N5O2 B2657034 N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide CAS No. 919844-54-5

N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2657034
CAS No.: 919844-54-5
M. Wt: 417.324
InChI Key: KNSMXVLNSMWBSR-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .

Scientific Research Applications

Antiviral and Anticancer Applications

  • Antiviral Activity : The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, has shown remarkable antiviral activities against the H5N1 influenza virus, suggesting potential applications in combating viral infections (Hebishy et al., 2020).

  • Anticancer Activity : Pyrazolo[3,4-d]pyrimidines have demonstrated anticancer activities, with certain derivatives showing effectiveness against cancer cell proliferation. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have highlighted the potential of these compounds in cancer treatment (Rahmouni et al., 2016).

Anti-Inflammatory Applications

  • COX-2 Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and studied for their COX-2 selective inhibition properties. This research indicates the potential of these compounds in developing new anti-inflammatory drugs (Raffa et al., 2009).

Neurodegenerative Disease Applications

  • Cognitive Impairment Treatment : Research into 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors has led to the identification of clinical candidates for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. These compounds show promise in improving cognitive functions (Li et al., 2016).

Miscellaneous Applications

  • Synthesis and Characterization : Studies on the synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives have contributed to the understanding of their chemical properties and potential applications in various biological activities. For example, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines highlights the versatility of these compounds in chemical synthesis and their potential biological applications (Eleev et al., 2015).

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F4N5O2/c20-11-5-7-12(8-6-11)28-16-14(9-25-28)18(30)27(10-24-16)26-17(29)13-3-1-2-4-15(13)19(21,22)23/h1-10H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSMXVLNSMWBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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